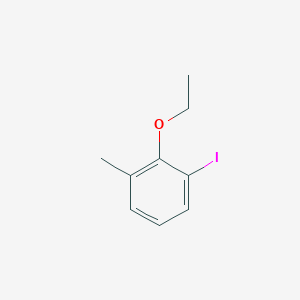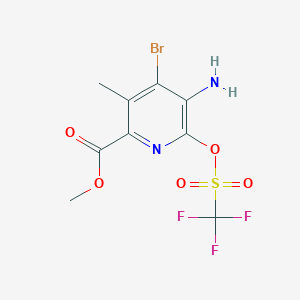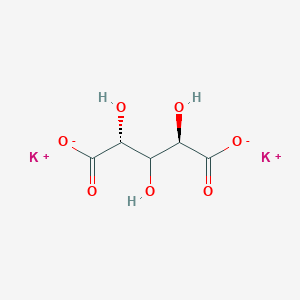
Potassium (2R,4R)-2,3,4-trihydroxypentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arabinaric acid dipotassium salt is a compound with the molecular formula C5H6K2O7 and a molecular weight of 256.29 g/mol. It is a salt form of L-Arabinaric acid, which is a stereoisomeric pentaric acid. This compound is used in various scientific research applications, particularly in studying drug-resistant microbial invasions and the proliferation of malignant cells.
準備方法
Synthetic Routes and Reaction Conditions
L-Arabinaric acid dipotassium salt can be synthesized through the neutralization of L-Arabinaric acid with potassium hydroxide. The reaction typically involves dissolving L-Arabinaric acid in water and then adding potassium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain the dipotassium salt.
Industrial Production Methods
Industrial production of L-Arabinaric acid dipotassium salt follows similar principles but on a larger scale. The process involves the use of industrial-grade L-Arabinaric acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality assurance tests to meet industry standards.
化学反応の分析
Types of Reactions
L-Arabinaric acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other stereoisomeric forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield various alcohols.
科学的研究の応用
L-Arabinaric acid dipotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used in the synthesis of polyhydroxypolyamides and other complex molecules.
Biology: It plays a role in studying the metabolic pathways of pentaric acids and their derivatives.
Medicine: Research on drug-resistant microbial invasions and cancer proliferation often involves this compound.
Industry: It is used in the production of various chemical products and as a reference standard in pharmaceutical testing.
作用機序
The mechanism of action of L-Arabinaric acid dipotassium salt involves its interaction with specific molecular targets and pathways. It is known to affect the metabolic pathways of pentaric acids, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
L-Arabinaric acid dipotassium salt can be compared with other similar compounds, such as:
Dipotassium L-lyxarate: Another stereoisomeric pentaric acid salt with similar properties.
Dipotassium D-glucarate: A related compound used in similar research applications.
The uniqueness of L-Arabinaric acid dipotassium salt lies in its specific stereochemistry and its applications in studying drug resistance and cancer proliferation.
特性
分子式 |
C5H6K2O7 |
|---|---|
分子量 |
256.29 g/mol |
IUPAC名 |
dipotassium;(2R,4R)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m1../s1 |
InChIキー |
WNTXLGRNHLBLIA-MRWDTFSLSA-L |
異性体SMILES |
[C@@H](C([C@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+] |
正規SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



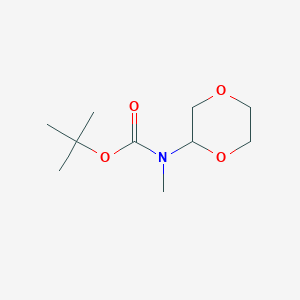
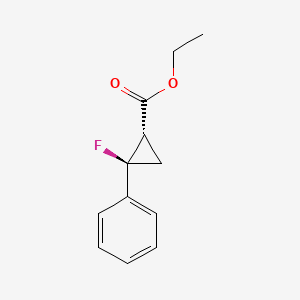
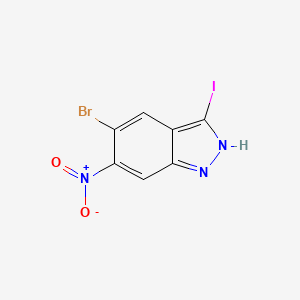
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
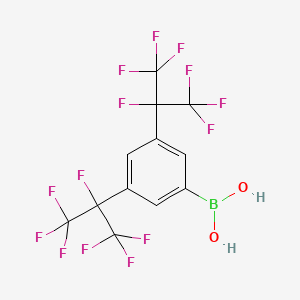
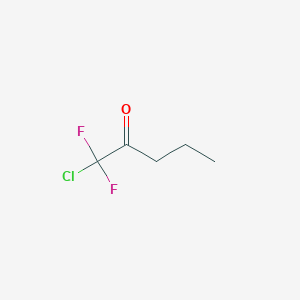
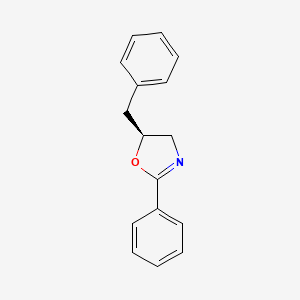
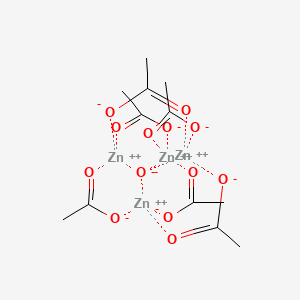
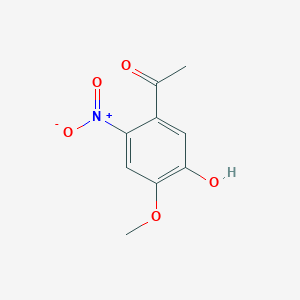
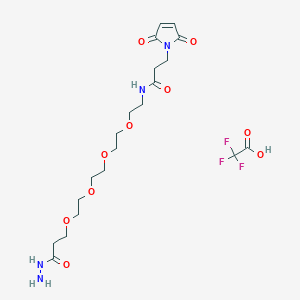
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
